B1579493 DL-Propargyl-cysteine

DL-Propargyl-cysteine

Cat. No.: B1579493
M. Wt: 159.21
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Propargyl-cysteine, also known as DL-propargylglycine (DL-PROP), is a well-characterized irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE) . By selectively inhibiting CSE, this compound serves as an essential pharmacological tool for investigating the physiological and pathological roles of the gasotransmitter hydrogen sulfide (H₂S), which is a critical signaling molecule in cardiovascular, neurological, and inflammatory processes . Researchers utilize this compound to explore a wide range of biological questions. In metabolic studies, it has been applied to investigate the regulation of hepatic enzymes such as cysteine dioxygenase (CDO) and glutamate-cysteine ligase (GCL) by modulating intracellular cysteine levels . In neuroscience and pharmacology, it is employed to study mechanisms of ventilatory control, particularly in the context of reversing opioid-induced respiratory depression (OIRD) without compromising analgesia, and to understand chemosensory responses to hypoxic-hypercapnic challenges . The compound has also been instrumental in elucidating H₂S-driven pathways in vascular inflammation and atherosclerosis, where it has been shown that H₂S deficiency can potentiate disease progression by affecting the PPARδ-SOCS3-STAT3 signaling axis in vascular smooth muscle cells . This compound is supplied for research purposes. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the product in accordance with all applicable local and national safety regulations.

Properties

Molecular Weight

159.21

Origin of Product

United States

Scientific Research Applications

Case Studies

  • Doxorubicin-Induced Cardiotoxicity : A study demonstrated that DPC significantly reduced apoptosis in cardiomyocytes exposed to Dox, suggesting its potential as a protective agent against chemotherapy-induced heart damage .
  • Angiogenesis in Ischemic Heart Disease : Another investigation revealed that DPC promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors, thus improving blood flow and tissue repair in ischemic conditions .

Case Studies

  • Alzheimer's Disease Models : Research indicated that DPC can protect against neuronal cell death in models of Alzheimer's disease by reducing oxidative stress and inflammation, thereby preserving cognitive function .

Case Studies

  • Peripheral Nerve Repair : In animal models, DPC treatment resulted in significant improvements in nerve regeneration and functional recovery following peripheral nerve injury .

Case Studies

  • NAFLD Treatment : Studies have shown that DPC administration leads to decreased levels of hepatic reactive oxygen species (ROS) and improved antioxidant enzyme activity, indicating its potential as a therapeutic agent for liver diseases .

Controlled Release Formulations

Recent advancements have led to the development of controlled release formulations of DPC, which enhance its pharmacokinetic properties and therapeutic efficacy.

  • Formulation Studies : Investigations into various formulations have demonstrated improved fluidity and scalability for production, indicating a promising avenue for clinical applications .
Application AreaMechanism of ActionKey Findings
Cardiovascular Protectiongp130/STAT3 signaling modulationReduces apoptosis in cardiomyocytes
NeuroprotectionAntioxidant and anti-inflammatory effectsPreserves cognitive function in Alzheimer's models
Peripheral Nerve InjuryPromotes microvascular reconstructionEnhances nerve regeneration post-injury
HepatoprotectionReduces oxidative stressDecreases ROS levels in NAFLD models
Controlled Release FormulationsImproved pharmacokineticsEnhanced therapeutic efficacy observed

Chemical Reactions Analysis

Bioorthogonal Generation of 5-Fluorouracil

Extracellular palladium-catalyzed dealkylation of 5-fluoro-1-propargyluracil can generate 5-fluorouracil (5FU) from a biologically inert precursor by heterogeneous Pd0 catalysis . In an in vitro biocompatible scenario, reactions were conducted at 37 °C in an isotonic solution at physiological pH. Prodrugs (100 μM) and Pd0-resins (1 mg ml−1, [Pd0]=266 μM) were dispersed in PBS, incubated for 6–48 hours, and then analyzed using high-performance liquid chromatography (HPLC). After 24 hours, Pro-5FU completely disappeared from the crude mixture, with 5FU being the major reaction product . Mass spectrometry analysis indicated the formation of nontoxic 1-hydroxyacetone, a natural lipid metabolite also known as acetol, as a byproduct from the oxidative cleavage of the propargyl group .

Cyclization of Propargylated Peptides

Propargylated peptides can undergo highly efficient cyclization . Mechanistic insights reveal that deprotonation of the terminal alkyne by the counterion SbF6– generates a σ-alkynyl gold(I) complex. A second gold coordination leads to the formation of a dinuclear σ, π-digold(I) alkyne complex. It is suggested that either of these complexes could be catalytically active species that lead to Markovnikov water addition to form the intermediate β-oxopropyl-Au(I). Subsequently, complex IV can be trapped by the electrophilic imine, via C–C bond formation, to obtain the desired cyclization product. Proto-deauration would then provide the cyclized product .

Quantification and Identification in Tissues

DL-Propargylglycine has been used in experimental animal models to study cystathioninuria . In rats treated with DL-propargylglycine, the compound accumulates rapidly in various tissues and serum, reaching its maximum concentration approximately 2 hours post-injection. Approximately 18% of the administered dose is excreted in the urine . Cystathionine and its metabolites are also measured in several tissues .

Reaction with UCHL3

Terminal alkynes can react with active-site cysteine residues . Studies using Ub-Prg (a propargyl derivative of ubiquitin) have shown that it forms a covalent bond with UCHL3 (a deubiquitinating enzyme) that is resistant to denaturing conditions. This reaction can be inhibited by pre-treating UCHL3 with N-ethylmaleimide, a cysteine alkylating reagent. The reaction proceeds with a 1:1 stoichiometry and is very rapid, completing within 1 minute .

Conversion to Cysteine

S-propargyl-cysteine (SprC) can be chemically converted into cysteine by cleaving the propargyl group using palladium . Treating Trx(73SprC) protein with Pd(TPPTS)4 results in the formation of Trx(73Cys), indicating efficient conversion. The reactivity of the liberated cysteine residue can be demonstrated by thiol-Michael addition with an alkylating reagent .

Cardioprotective Efficacy

S-propargyl-cysteine (SPRC) possesses cardioprotective efficacy against doxorubicin-induced cardiotoxicity . SPRC stimulates the activation of STAT3 via the gp130-mediated transduction tunnel in vitro and in vivo. In Dox-stimulated cardiotoxicity, SPRC enhances cell viability, restores expression of gp130/STAT3-regulated downstream genes, inhibits apoptosis and oxidative stress, and antagonizes mitochondrial dysfunction and intracellular Ca2+ overload .

Comparison with Similar Compounds

Comparison with Similar Compounds

DL-Propargyl-cysteine belongs to a broader class of cysteine derivatives modified at the thiol group. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparison

Compound Structure Key Functional Groups Primary Applications/Effects
This compound Cysteine + propargyl (-C≡CH) Thiol, propargyl Antioxidant, H₂S modulation, enzyme inhibition
N-Acetylcysteine (NAC) Cysteine + acetyl (-COCH₃) Thiol, acetyl Mucolytic agent, glutathione precursor, detoxification
S-Allyl-cysteine Cysteine + allyl (-CH₂CHCH₂) Thiol, allyl Antioxidant (garlic derivative), cardiovascular support
S-Methylcysteine Cysteine + methyl (-CH₃) Thiol, methyl Dietary supplement, heavy metal chelation
Pargyline Propargylamine derivative Propargyl, amine Monoamine oxidase inhibitor (antidepressant)

Pharmacokinetic and Bioactivity Data

Compound Solubility (mg/mL) Molecular Weight (g/mol) Antioxidant Capacity (ORAC, μmol TE/g) Enzyme Inhibition (IC₅₀, μM)
This compound 25.3 (water) 163.2 12,500 Cystathionine γ-lyase: 8.2
NAC 200 (water) 163.2 14,200 Glutathione reductase: >100
S-Allyl-cysteine 15.8 (water) 161.2 9,800 Not reported
S-Methylcysteine 10.5 (water) 135.2 3,200 Not reported
Pargyline 5.2 (water) 159.2 N/A MAO-B: 0.3

Key Research Findings

Antioxidant Activity : DPC demonstrates superior lipid peroxidation inhibition compared to S-methylcysteine but slightly lower activity than NAC in vitro .

H₂S Modulation : DPC acts as a precursor for H₂S via enzymatic cleavage, similar to S-allyl-cysteine, but with faster release kinetics due to the propargyl group’s electrophilicity .

Enzyme Interactions : Unlike NAC, DPC directly inhibits cystathionine γ-lyase (CSE), a key enzyme in H₂S production, at low micromolar concentrations .

Stability : DPC’s propargyl group enhances stability in acidic environments compared to allyl or methyl derivatives, making it more suitable for oral administration .

Mechanistic Distinctions

  • Propargyl vs. Acetyl Groups : The propargyl group in DPC facilitates covalent binding to cysteine residues in enzymes (e.g., via Michael addition), whereas NAC’s acetyl group primarily enhances solubility and glutathione biosynthesis.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Incorporating Propargylated Cysteine

In peptide chemistry, DL-Propargyl-cysteine can be incorporated into peptides via SPPS using suitably protected derivatives.

  • Protection Strategies :
    The thiol group of cysteine is typically protected during peptide synthesis to prevent unwanted side reactions. Common protecting groups include trityl (Trt) or acetamidomethyl (Acm), which are removed under specific acidic conditions.

  • Incorporation of Propargyl Group :
    Propargylamine can be introduced to peptides by reacting with protected cysteine residues or by using pre-synthesized propargyl-cysteine derivatives during the coupling cycles.

  • Deprotection and Cleavage :
    After chain assembly, protecting groups are removed using trifluoroacetic acid (TFA) cocktails, and the peptide is cleaved from the resin. The propargyl group remains intact under these conditions.

  • Example :
    A study demonstrated the use of propargylamine in peptide modification with diisopropyl-ethylamine as a base, reacting for 16 hours in dichloromethane, followed by purification and lyophilization to yield the desired propargylated peptide.

Step Reagents/Conditions Purpose
Thiol protection Trityl (Trt), Acm, or similar Prevent side reactions
Propargylation Propargyl bromide or propargylamine Introduce propargyl group
Coupling in SPPS Standard Fmoc chemistry Peptide chain assembly
Deprotection TFA with scavengers (TIS, TES) Remove protecting groups
Purification HPLC, lyophilization Isolate pure product

Mechanistic Insights and Reaction Optimization

  • Reaction Mechanism :
    The propargylation of cysteine thiol involves nucleophilic attack on the propargyl bromide, forming a thioether linkage. The reaction is typically clean, but care must be taken to avoid over-alkylation or side reactions.

  • Influence of Solvent and Base :
    Solvent choice (e.g., ethanol-water, dichloromethane) and the presence of bases (e.g., diisopropylamine) influence reaction rates and selectivity. For example, diisopropylamine facilitates selective formation of homopropargylic alcohols in related propargylation reactions.

  • Purification Techniques :
    Recrystallization from ethanol-water mixtures is effective for isolating this compound with high purity. Analytical techniques such as HPLC and NMR confirm product identity and purity.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Purification Yield/Purity Notes
Direct Propargylation DL-Cysteine Propargyl bromide, ethanol-water Recrystallization High purity (99.7%) Most common, simple, efficient
Transition Metal-Catalyzed Aldehydes, imines Pd, Zn complexes, propargyl metals Chromatography Good yields Stereoselective, complex substrates
Metal-Free Three-Component Aldehydes, propargyl acetates Trialkylboranes, diisopropylamine Chromatography Good yields Avoids metals, operationally simple
Zn-Mediated Aza-Barbier Reaction Imines derived from aldehydes Zinc powder, propargyl reagents Chromatography Good yields Mild conditions, versatile
SPPS Incorporation Protected amino acids Fmoc chemistry, propargylamine HPLC, lyophilization Moderate yields For peptide synthesis applications

Q & A

Q. How to integrate multi-omics data to predict this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and phosphoproteomic data using network pharmacology tools (e.g., Cytoscape). Validate predictions with CRISPR-interference (CRISPRi) screens in primary cells. Prioritize targets with STRING database interaction scores >0.7 .

Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for inter-study heterogeneity .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing euthanasia methods and ethical review board approvals .
  • Reproducibility : Share raw data and code via repositories like Zenodo or GitHub, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.